molecular formula C16H11N3O5S B3490647 N-(3-{[(3-nitrophenyl)amino]carbonyl}-2-thienyl)-2-furamide

N-(3-{[(3-nitrophenyl)amino]carbonyl}-2-thienyl)-2-furamide

Cat. No.: B3490647
M. Wt: 357.3 g/mol
InChI Key: HZWMNFKTJFPHLC-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions with different reagents under various conditions, and studying the mechanism of these reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with common reagents. These properties can be determined through a variety of laboratory experiments .

Mechanism of Action

If the compound is a drug or a biologically active substance, its mechanism of action can be studied. This involves understanding how the compound interacts with biological molecules in the body to exert its effects .

Safety and Hazards

The safety and hazards of a compound are usually determined through toxicology studies. This can include studying the compound’s effects on cells in culture (in vitro) and in live animals (in vivo) .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or to find new applications for it. This could include developing new synthetic routes, studying its mechanism of action in more detail, or testing its efficacy as a drug .

Properties

IUPAC Name

N-[3-[(3-nitrophenyl)carbamoyl]thiophen-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O5S/c20-14(17-10-3-1-4-11(9-10)19(22)23)12-6-8-25-16(12)18-15(21)13-5-2-7-24-13/h1-9H,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWMNFKTJFPHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(SC=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-{[(3-nitrophenyl)amino]carbonyl}-2-thienyl)-2-furamide
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N-(3-{[(3-nitrophenyl)amino]carbonyl}-2-thienyl)-2-furamide
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N-(3-{[(3-nitrophenyl)amino]carbonyl}-2-thienyl)-2-furamide
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N-(3-{[(3-nitrophenyl)amino]carbonyl}-2-thienyl)-2-furamide
Reactant of Route 5
N-(3-{[(3-nitrophenyl)amino]carbonyl}-2-thienyl)-2-furamide
Reactant of Route 6
N-(3-{[(3-nitrophenyl)amino]carbonyl}-2-thienyl)-2-furamide

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